N-((1,1-二氧化四氢噻吩-3-基)甲基)-3-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

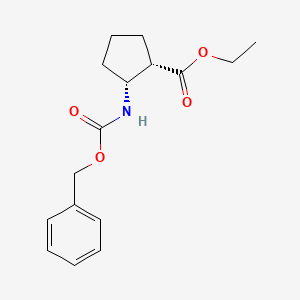

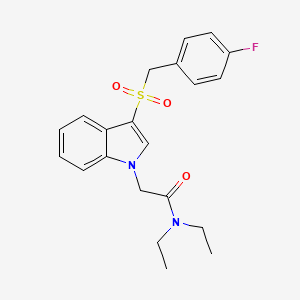

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide” is a compound that has been studied for its potential applications in various fields. It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing it with a novel sulfone-based head group . This process resulted in the creation of a potent and selective GIRK1/2 activator .Molecular Structure Analysis

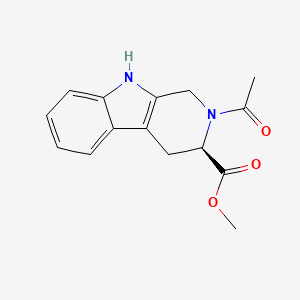

The molecular formula of the compound is C13H19NO5S2. The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also demonstrated improved metabolic stability over the prototypical urea-based compounds .科学研究应用

- Researchers have discovered that this compound acts as a potent activator of GIRK channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. By modulating GIRK channels, scientists can explore therapeutic interventions for conditions like epilepsy, pain, and addiction .

- N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide could serve as a chemical probe to investigate GIRK channel function, selectivity, and downstream signaling pathways. Such probes aid in understanding cellular processes and identifying potential drug targets .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

Chemical Probe Development

作用机制

Target of Action

The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .

Result of Action

The molecular and cellular effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide’s action primarily involve changes in cell excitability. By activating GIRK channels, the compound modulates the excitability of cells, which can have various downstream effects depending on the specific cell type and the physiological context .

属性

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-18-11-3-2-4-12(7-11)20(16,17)13-8-10-5-6-19(14,15)9-10/h2-4,7,10,13H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHGAPBCAQCSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)

![Ethyl 4-[({[6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate](/img/structure/B2543416.png)

![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)